molecular formula C45H73NO35 B6317336 6-Acrylamido-beta-cyclodextrin, 75% CAS No. 131991-70-3

6-Acrylamido-beta-cyclodextrin, 75%

Cat. No. B6317336
CAS RN: 131991-70-3
M. Wt: 1188.0 g/mol
InChI Key: NNRSCYSGPHJCJH-MKWHQSKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Acrylamido-beta-cyclodextrin (6AACD) is a cyclic oligosaccharide composed of six glucose units. It is the most widely used member of the family of cyclodextrins, which are cyclic oligosaccharides that have a hydrophobic core and hydrophilic outer surface. 6AACD is a versatile material that has been used in numerous scientific applications, such as drug delivery, enzyme immobilization, and bioseparation. In addition, 6AACD has been studied for its potential as a pharmaceutical excipient and for its ability to modulate the solubility and bioavailability of active pharmaceutical ingredients.

Scientific Research Applications

6-Acrylamido-beta-cyclodextrin, 75% has been used in a variety of scientific research applications, including drug delivery, enzyme immobilization, bioseparation, and pharmaceutical excipient. In drug delivery, 6-Acrylamido-beta-cyclodextrin, 75% can be used to encapsulate drugs and improve their solubility and bioavailability. In enzyme immobilization, 6-Acrylamido-beta-cyclodextrin, 75% can be used to immobilize enzymes and increase their stability and activity. In bioseparation, 6-Acrylamido-beta-cyclodextrin, 75% can be used to separate proteins, peptides, and other biomolecules. In pharmaceutical excipient, 6-Acrylamido-beta-cyclodextrin, 75% can be used to improve the solubility and stability of active pharmaceutical ingredients.

Mechanism of Action

6-Acrylamido-beta-cyclodextrin, 75% acts as a host molecule that can bind to and encapsulate hydrophobic molecules. It has a hydrophobic core and a hydrophilic outer surface, which allows it to form complexes with hydrophobic molecules. The hydrophobic core of 6-Acrylamido-beta-cyclodextrin, 75% provides a hydrophobic environment that is ideal for the binding of hydrophobic molecules. The hydrophilic outer surface of 6-Acrylamido-beta-cyclodextrin, 75% helps to solubilize the hydrophobic molecules and increase their bioavailability.
Biochemical and Physiological Effects
6-Acrylamido-beta-cyclodextrin, 75% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the solubility of hydrophobic molecules, improve the bioavailability of drugs, and modulate the activity of enzymes. In addition, 6-Acrylamido-beta-cyclodextrin, 75% has been shown to have antioxidant and anti-inflammatory properties, and it has been shown to protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

The use of 6-Acrylamido-beta-cyclodextrin, 75% in laboratory experiments has several advantages. It is a versatile material that can be used in a variety of applications, such as drug delivery, enzyme immobilization, and bioseparation. In addition, 6-Acrylamido-beta-cyclodextrin, 75% is relatively easy to synthesize and it is relatively stable under laboratory conditions.
However, there are also some limitations to the use of 6-Acrylamido-beta-cyclodextrin, 75% in laboratory experiments. It is not a very efficient material for drug delivery, as it has a low loading capacity. In addition, 6-Acrylamido-beta-cyclodextrin, 75% is not very soluble in aqueous solutions, which can limit its use in some applications.

Future Directions

The future of 6-Acrylamido-beta-cyclodextrin, 75% is promising. Scientists are currently exploring new methods for synthesizing 6-Acrylamido-beta-cyclodextrin, 75%, as well as new ways to improve its solubility and loading capacity. In addition, researchers are investigating new applications for 6-Acrylamido-beta-cyclodextrin, 75%, such as its use in gene therapy and tissue engineering. Finally, scientists are studying the biochemical and physiological effects of 6-Acrylamido-beta-cyclodextrin, 75%, in order to better understand its potential therapeutic applications.

Synthesis Methods

6-Acrylamido-beta-cyclodextrin, 75% can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of acrylamide and a cyclodextrin glycosyltransferase enzyme to form the 6-Acrylamido-beta-cyclodextrin, 75%. Enzymatic synthesis involves the use of an enzyme such as cyclodextrin glycosyltransferase to form the 6-Acrylamido-beta-cyclodextrin, 75% from acrylamide and glucose. The enzymatic synthesis method is generally faster and more efficient than the chemical synthesis method.

properties

IUPAC Name

N-[[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H73NO35/c1-2-17(53)46-3-10-32-18(54)25(61)39(68-10)76-33-11(4-47)70-41(27(63)20(33)56)78-35-13(6-49)72-43(29(65)22(35)58)80-37-15(8-51)74-45(31(67)24(37)60)81-38-16(9-52)73-44(30(66)23(38)59)79-36-14(7-50)71-42(28(64)21(36)57)77-34-12(5-48)69-40(75-32)26(62)19(34)55/h2,10-16,18-45,47-52,54-67H,1,3-9H2,(H,46,53)/t10-,11-,12-,13-,14-,15-,16-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRSCYSGPHJCJH-MKWHQSKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)NC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H73NO35
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1188.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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